(16|A)-21-Acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. Techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry can be used .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[(1S,2S,4R,8S,9S,13S)-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3/t18-,20+,22-,24+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVCRWOAAHYCJZ-HQNWYFPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC=C4[C@H]3CCC5=CC(=O)C=C[C@@]54C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746926 |
Source
|
Record name | 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25092-28-8 |
Source
|
Record name | 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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